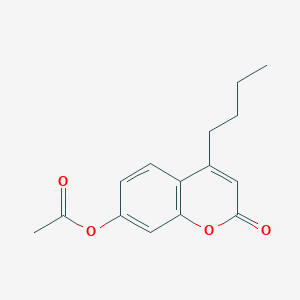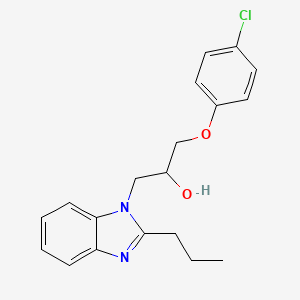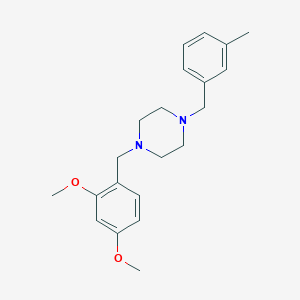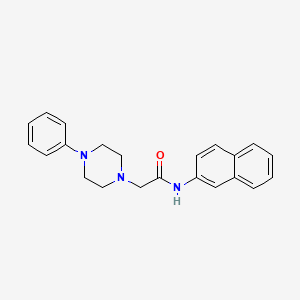
4-butyl-2-oxo-2H-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-2-oxo-2H-chromen-7-yl acetate, also known as coumarin, is a natural compound found in various plants such as tonka beans, cinnamon, and sweet clover. It has been widely used in perfumes, flavorings, and pharmaceuticals due to its pleasant aroma and medicinal properties. In recent years, there has been growing interest in the synthesis and research of coumarin due to its potential biological activities.
Mécanisme D'action
The mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl acetate is still not fully understood, but it is believed to act through various pathways, including inhibition of enzymes, modulation of signaling pathways, and regulation of gene expression. Coumarin has been found to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and tyrosinase, which are involved in inflammation, cancer, and melanogenesis, respectively. Coumarin has also been found to modulate various signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer, and the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Coumarin has been found to have various biochemical and physiological effects. It has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Coumarin has also been found to have a protective effect on the liver by reducing oxidative stress and inflammation. Coumarin has been found to have a vasorelaxant effect on the cardiovascular system by increasing the production of nitric oxide and reducing the production of endothelin-1. Coumarin has also been found to have an anti-diabetic effect by regulating glucose metabolism and insulin secretion.
Avantages Et Limitations Des Expériences En Laboratoire
Coumarin has several advantages for lab experiments, including its availability, low cost, and easy synthesis. Coumarin is also stable and can be stored for long periods without degradation. However, 4-butyl-2-oxo-2H-chromen-7-yl acetate has some limitations for lab experiments, including its low solubility in water, which can limit its bioavailability and efficacy. Coumarin is also sensitive to light and heat, which can cause degradation and loss of activity.
Orientations Futures
There are several future directions for research on 4-butyl-2-oxo-2H-chromen-7-yl acetate. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to explore its role in regulating gene expression and its potential as a gene therapy agent. Further research is also needed to understand the mechanism of action of 4-butyl-2-oxo-2H-chromen-7-yl acetate and its interactions with other compounds and pathways. Finally, the development of new synthesis methods and formulations of 4-butyl-2-oxo-2H-chromen-7-yl acetate may improve its bioavailability and efficacy for future applications.
Méthodes De Synthèse
Coumarin can be synthesized through various methods, including Pechmann condensation, Knoevenagel condensation, and Perkin reaction. The Pechmann condensation method involves the reaction of phenols with β-ketoesters in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation method involves the reaction of aldehydes with malonic acid or its derivatives in the presence of a base such as piperidine. The Perkin reaction method involves the reaction of an aromatic acid with an aldehyde in the presence of an acid catalyst such as sulfuric acid.
Applications De Recherche Scientifique
Coumarin has been extensively studied for its potential biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, anti-fungal, and anti-viral properties. It has been found to exhibit antioxidant activity and to have a protective effect on the liver and cardiovascular system. Coumarin has also been investigated for its role in regulating gene expression and its potential as a therapeutic agent for various diseases.
Propriétés
IUPAC Name |
(4-butyl-2-oxochromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-3-4-5-11-8-15(17)19-14-9-12(18-10(2)16)6-7-13(11)14/h6-9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCLBHSIIHUBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-2-oxo-2H-chromen-7-yl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4987975.png)
![methyl 4-[3-(2-ethoxyphenoxy)propoxy]benzoate](/img/structure/B4987983.png)
![2-[(3-chlorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4987998.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4988003.png)
![4-(4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4988005.png)
![N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4988010.png)
![2-(1-adamantyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4988011.png)


![1-{[1-({6-[(cyclohexylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4988038.png)

![ethyl 2-benzyl-3-[(4-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4988060.png)
![N-(2-nitrophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4988062.png)
![(2-aminoethyl){2-[2-(2-bromophenoxy)ethoxy]ethyl}amine](/img/structure/B4988066.png)